molecular formula C19H17N3O4S B3521772 4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide

4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide

Cat. No.: B3521772
M. Wt: 383.4 g/mol
InChI Key: NSWBTZAKTGJJJK-UHFFFAOYSA-N
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Description

4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxy group, a phenyl group, and a pyridin-3-ylsulfamoyl group attached to a benzamide core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.

Preparation Methods

The synthesis of 4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-aminopyridine with p-anisoyl chloride to form an intermediate product. This intermediate is then subjected to further reactions, including sulfonation and amidation, to yield the final compound .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential anticancer properties.

    Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular pathways and mechanisms.

    Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-phenyl-3-(pyridin-3-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-26-17-10-9-14(19(23)21-15-6-3-2-4-7-15)12-18(17)27(24,25)22-16-8-5-11-20-13-16/h2-13,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWBTZAKTGJJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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